1-[2-(ethylsulfanyl)benzoyl]-4-methanesulfonylpiperidine
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Overview
Description
1-[2-(ethylsulfanyl)benzoyl]-4-methanesulfonylpiperidine is a complex organic compound characterized by the presence of a piperidine ring substituted with an ethylsulfanylbenzoyl group and a methanesulfonyl group
Mechanism of Action
Target of action
The compound “(2-(Ethylthio)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone” contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Piperidine derivatives are known to interact with a variety of biological targets, including receptors and enzymes .
Mode of action
The mode of action would depend on the specific target of the compound. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in the biochemical pathway that the enzyme is involved in .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. If the target is part of a signaling pathway, the compound could potentially disrupt or enhance the signaling process .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of the ethylthio and methylsulfonyl groups might influence the compound’s solubility and therefore its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(ethylsulfanyl)benzoyl]-4-methanesulfonylpiperidine typically involves multi-step organic reactions. One common method includes the initial formation of the benzoyl intermediate, followed by the introduction of the ethylsulfanyl group. The final step involves the sulfonylation of the piperidine ring under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(ethylsulfanyl)benzoyl]-4-methanesulfonylpiperidine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-[2-(ethylsulfanyl)benzoyl]-4-methanesulfonylpiperidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 1-[2-(ethylsulfanyl)benzoyl]-4-(furan-2-carbonyl)piperazine
- 1-benzoyl-2-phenylacetylene
- Thiazole derivatives
Comparison: 1-[2-(ethylsulfanyl)benzoyl]-4-methanesulfonylpiperidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2-ethylsulfanylphenyl)-(4-methylsulfonylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S2/c1-3-20-14-7-5-4-6-13(14)15(17)16-10-8-12(9-11-16)21(2,18)19/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAYITOJINGIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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